molecular formula C27H26N6O3 B2426892 N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-13-2

N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2426892
CAS RN: 955305-13-2
M. Wt: 482.544
InChI Key: VOEQGGGUHACKRI-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with untoward effects in people who use drugs . Its action involves agonism at serotonin 5-HT 2A receptors, affecting cognitive and behavioral processes .


Molecular Structure Analysis

While the specific molecular structure analysis for the requested compound is not available, similar compounds such as N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) have been studied .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : Studies have synthesized a series of compounds related to N4-(2,5-dimethoxyphenyl)-N6-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, exploring their biological activities. For instance, pyrimidine derivatives linked with morpholinophenyl groups have shown significant larvicidal activity, indicating potential applications in pest control (Gorle et al., 2016).

Antimicrobial Properties

  • Antibacterial Agents : Some analogs have been prepared with modifications to the core structure that exhibit high in vitro activity against anaerobic organisms, comparable or superior to standard treatments like metronidazole (Roth et al., 1989). This suggests potential utility in developing new antibacterial drugs.

Synthesis Techniques

  • Efficient Synthesis Methods : Research has been conducted on developing concise and efficient synthesis methods for highly substituted pyrimidines, which could provide a basis for the synthesis of complex compounds for various scientific applications (Cobo et al., 2018).

Cytotoxicity Studies

  • Cytotoxic Activities : Studies have also been focused on synthesizing derivatives to evaluate their cytotoxic activities against cancer cell lines, suggesting a potential for developing novel anticancer agents (Hassan et al., 2014).

Analytical Methods

  • Analytical Detection : There's research dedicated to the development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying compounds, highlighting its importance in toxicology and pharmacology (Poklis et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds involves agonism at serotonin 5-HT 2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

Similar compounds such as N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) have been associated with numerous cases of toxicity and multiple fatalities . They are considered a DEA Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States .

Future Directions

Given the emerging presence of these compounds on the global drug market and their associated health risks, future research will likely focus on further understanding their pharmacological effects, developing methods for their detection and differentiation, and exploring their potential therapeutic uses .

properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-34-20-13-14-24(36-3)22(15-20)30-25-21-17-29-33(19-10-5-4-6-11-19)26(21)32-27(31-25)28-16-18-9-7-8-12-23(18)35-2/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQGGGUHACKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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